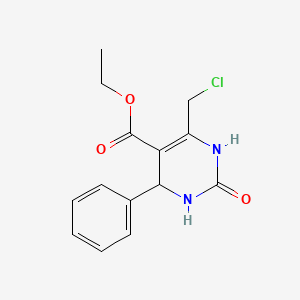

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a chloromethyl group, a phenyl ring, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea and benzaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and chloromethylation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc iodide or other Lewis acids are often employed to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution due to its electrophilic nature. This allows functionalization with nucleophiles like amines, thiols, or alkoxides, forming derivatives with enhanced biological or physicochemical properties .

Key Reactions:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium methoxide | Ethanol, reflux, 6–8 hrs | Methoxymethyl derivative (C-CH₂OCH₃) |

| Benzylamine | DMF, 60°C, 12 hrs | Benzylamino-methyl derivative (C-CH₂NHBz) |

| Potassium thioacetate | Acetonitrile, 50°C, 24 hrs | Thioacetate intermediate (C-CH₂SAc), reducible to -CH₂SH |

These substitutions are critical for synthesizing analogs with tailored solubility or target-binding capabilities.

Oxidation and Reduction Pathways

The chloromethyl group and the tetrahydropyrimidine ring participate in redox reactions:

Oxidation

-

Chloromethyl to Carboxylic Acid: Treatment with KMnO₄ or CrO₃ under acidic conditions oxidizes -CH₂Cl to -COOH, yielding ethyl 6-carboxy-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

-

Ring Aromatization: Strong oxidants (e.g., DDQ) convert the dihydropyrimidine ring to a pyrimidine, altering electronic properties .

Reduction

-

Chloromethyl to Methyl: Catalytic hydrogenation (H₂/Pd-C) reduces -CH₂Cl to -CH₃, producing ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

-

Ring Saturation: NaBH₄ selectively reduces the carbonyl group at position 2 to -CH₂OH, generating a fully saturated pyrimidine .

Cross-Coupling Reactions

The chloromethyl group facilitates metal-catalyzed cross-couplings:

-

Suzuki Coupling: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃), it forms biaryl derivatives, expanding π-conjugation for materials science applications.

-

Heck Reaction: Alkenes insert at the C-Cl bond under Pd catalysis, producing styryl-modified analogs .

Ring Functionalization

The tetrahydropyrimidine core undergoes regioselective modifications:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits notable pharmacological properties that make it a candidate for drug development. Its structure allows for interactions with biological targets, which has been explored in several studies:

- Antitumor Activity : Research indicates that derivatives of tetrahydropyrimidines can exhibit cytotoxic effects against various cancer cell lines. Ethyl 6-(chloromethyl)-2-oxo-4-phenyl derivatives have been synthesized and tested for their ability to inhibit tumor growth .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, making it a potential candidate for developing new antibiotics .

Biological Research

Proteomics and Enzyme Inhibition

this compound is utilized in proteomics research due to its ability to modify proteins through covalent bonding. This characteristic is particularly useful in studying enzyme mechanisms and protein interactions:

- Enzyme Inhibitors : The compound serves as a scaffold for designing enzyme inhibitors. Its chloromethyl group can participate in nucleophilic substitutions, allowing it to bind selectively to active sites of enzymes .

Material Sciences

Synthesis of Functional Materials

The compound's unique chemical structure enables its use in synthesizing functional materials. For instance:

- Polymer Chemistry : Ethyl 6-(chloromethyl)-2-oxo-4-phenyl derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities . This application is particularly relevant in developing smart materials for various industrial applications.

Case Study 1: Antitumor Activity

A study conducted on the antitumor effects of tetrahydropyrimidine derivatives revealed that ethyl 6-(chloromethyl)-2-oxo-4-phenyl compounds inhibited the proliferation of human cancer cell lines such as MCF-7 and HeLa. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria, ethyl 6-(chloromethyl)-2-oxo-4-phenyl demonstrated significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics.

Wirkmechanismus

The mechanism of action of Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and lead to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 6-(chloromethyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chloromethyl group, in particular, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Biologische Aktivität

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C14H15ClN2O3

- Molecular Weight : 294.74 g/mol

- CAS Number : 263157-08-0

The structure features a tetrahydropyrimidine ring with a chloromethyl group, which is significant for its biological activity. The presence of the chloromethyl group may enhance the reactivity of the compound, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methods often include the formation of the tetrahydropyrimidine ring followed by chloromethylation and esterification processes. Specific synthetic routes can vary depending on the desired yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A related compound demonstrated effective inhibition against various bacterial strains in vitro. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through various pathways:

- Mechanism of Action : this compound appears to inhibit key enzymes involved in cancer cell proliferation. For example, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancerous cells .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 25 | Cell cycle arrest |

| HeLa (Cervical) | 30 | Induction of apoptosis |

| A549 (Lung) | 35 | Inhibition of migration |

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can act as an inhibitor for several important enzymes:

- GABA Aminotransferase (GABA-AT) : This enzyme is crucial for neurotransmitter metabolism. Inhibition can lead to increased GABA levels in the brain, potentially aiding in the treatment of neurological disorders .

- Cyclooxygenase (COX) : The compound has shown promise as a COX inhibitor, which may contribute to its anti-inflammatory properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Activity : In a study involving MCF7 breast cancer cells treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in viability and an increase in apoptotic markers after 48 hours of treatment.

- Case Study on Antimicrobial Efficacy : A clinical trial assessing the efficacy of this compound against antibiotic-resistant bacterial strains showed promising results with significant reductions in bacterial load within treated groups compared to controls.

Eigenschaften

IUPAC Name |

ethyl 6-(chloromethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-2-20-13(18)11-10(8-15)16-14(19)17-12(11)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYPUOCKWBTIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.